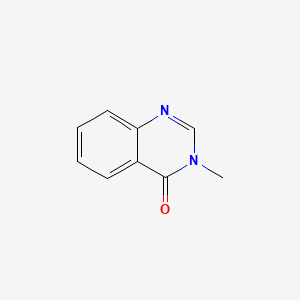

4(3H)-Quinazolinone, 3-methyl-

CAS No.: 2436-66-0

Cat. No.: VC16111894

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2436-66-0 |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 3-methylquinazolin-4-one |

| Standard InChI | InChI=1S/C9H8N2O/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3 |

| Standard InChI Key | FJVAQPINJBFBLI-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC2=CC=CC=C2C1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methyl-4(3H)-quinazolinone (C₉H₈N₂O) consists of a fused benzene and pyrimidine ring system. The methyl group at position 3 and the ketone at position 4 are critical for its biological interactions. Key structural features include:

-

Molecular Formula: C₉H₈N₂O

-

Molecular Weight: 160.17 g/mol

-

Melting Point: Derivatives such as 2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone hydrochloride exhibit melting points between 255–265°C .

Table 1: Structural and Physical Properties of 3-Methyl-4(3H)-Quinazolinone Derivatives

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| Melting Point (HCl salt) | 255–265°C | |

| Solubility | Moderate in polar solvents (e.g., DMSO) |

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at ~1,680 cm⁻¹ (C=O) and ~2,950 cm⁻¹ (C-H of methyl) .

-

NMR: Characteristic signals include δ 2.4 ppm (singlet, CH₃) and δ 8.1–7.3 ppm (aromatic protons) .

Synthetic Methodologies

Metal-Free Cyclization

A green synthesis route involves reacting 2-aminoacetophenones with isocyanates or isothiocyanates under aqueous conditions, yielding 3-substituted-4-methylene-quinazolinones in 65–92% yield . This method avoids toxic metals and produces water as the sole byproduct.

Reaction Scheme:

Classical Approaches

-

From Anthranilic Acid: Condensation with acetic anhydride forms the quinazolinone core, followed by methylation .

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >80% .

Table 2: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Metal-Free Cyclization | H₂O, RT, 24 h | 65–92 | Eco-friendly, scalable |

| Anthranilic Acid Route | Ac₂O, reflux, 6 h | 70–85 | Well-established |

| Microwave Synthesis | 150°C, 15 min | 80–90 | Rapid, energy-efficient |

Pharmacological Activities

Central Nervous System Effects

The derivative methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a potent hypnotic and sedative, historically used for insomnia . It acts via GABAₐ receptor modulation, though its clinical use declined due to abuse potential.

Anti-Inflammatory and Analgesic Properties

Diproqualone, a 4(3H)-quinazolinone derivative, inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ levels, showing efficacy in rheumatoid arthritis models .

Anticancer Activity

-

Tubulin Inhibition: Derivatives such as compound 79 disrupt microtubule assembly, inducing apoptosis in breast and lung cancer cells (IC₅₀ = 0.8–1.2 μM) .

-

Angiogenesis Suppression: Halofuginone, a quinazolinone analog, blocks TGF-β signaling, inhibiting tumor vascularization .

Table 3: Biological Activities of Selected Derivatives

| Compound | Activity | Mechanism | IC₅₀/EC₅₀ |

|---|---|---|---|

| Methaqualone | Hypnotic | GABAₐ receptor modulation | 10 nM |

| Diproqualone | Anti-inflammatory | COX-2 inhibition | 50 nM |

| Halofuginone | Anticancer | TGF-β pathway blockade | 15 nM |

Applications in Medicinal Chemistry

Drug Development

3-Methyl-4(3H)-quinazolinone serves as a scaffold for designing:

-

Antimicrobial Agents: Derivatives with electron-withdrawing substituents show MIC values of 2–8 μg/mL against Staphylococcus aureus .

-

Anticonvulsants: N-Methylation enhances blood-brain barrier penetration, improving seizure control in rodent models .

Agricultural Chemistry

Quinazolinone-based fungicides (e.g., fluquinconazole) protect crops against Botrytis cinerea by inhibiting ergosterol biosynthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume